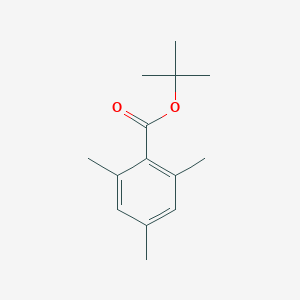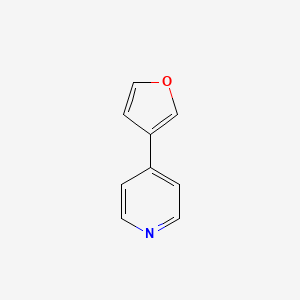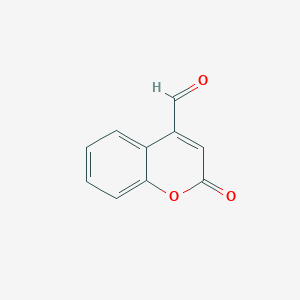
tert-butyl 2,4,6-trimethylbenzoate
Übersicht
Beschreibung
Tert-butyl 2,4,6-trimethylbenzoate (TBT) is a synthetic compound used in a variety of industrial and scientific applications. It is a colorless, flammable liquid with a sweet, pungent odor and is insoluble in water. TBT is an ester of tert-butyl alcohol and 2,4,6-trimethylbenzoic acid and is commonly used as a solvent in organic chemistry. It is also used as a flavoring and fragrance agent in food products, as a preservative in pharmaceuticals, and as a surfactant in cosmetics and personal care products. In addition, TBT is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Hydrolysis Mechanism Studies
The acid-catalyzed hydrolysis of tert-butyl 2,4,6-trimethylbenzoate has been studied, revealing activation energies characteristic of alkyl–oxygen fission. These findings are significant for understanding the reaction mechanisms of esters in chemical processes (Stimson, 1955).
Bismuth-Based Synthesis
Research has explored the synthesis of various chemical compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid, using this compound in processes involving bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
Fujiwara-Moritani Reactions
In organic synthesis, tert-butyl perbenzoate (a related compound) has been used as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are important for creating carbon-carbon bonds under mild conditions (Liu & Hii, 2011).
Reactivity in Organometallic Chemistry
The reactivity of this compound and related compounds has been investigated in organometallic chemistry, particularly in the preparation of N-heterocyclic carbene–borane and its reactions with carbon dioxide and tert-butyl isocyanate (Winkler et al., 2015).
Photolysis Studies
The kinetics of singlet and triplet states of tert-butyl aroylperbenzoates (related compounds) have been studied using laser flash photolysis. This research contributes to a better understanding of radical reactions in organic chemistry (S. and Neckers, 2004).
Bulky Group Substitution in Chemistry
This compound has been used in research on the substitution of bulky groups on N,N′-diaryl N-heterocyclic carbenes. This is significant for developing new organometallic complexes and catalysts (Jacquemard et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl 2,4,6-trimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9-7-10(2)12(11(3)8-9)13(15)16-14(4,5)6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYIVRHRFGITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)



![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)

![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)

